

# toxicological profile of long-term Denoral component exposure

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## Compound of Interest

Compound Name: Denoral

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An In-depth Technical Guide on the Toxicological Profile of Long-Term **Denoral** Component Exposure

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information compiled is based on publicly available scientific literature.

## Executive Summary

**Denoral**, an oral healthcare product, is a formulation of several active components. This technical guide provides a comprehensive toxicological profile of its primary active ingredients: Sodium Fluoride, Triclosan, and Potassium Nitrate, focusing on the effects of long-term exposure. The primary route of exposure considered is oral, consistent with the intended use of the product. This document synthesizes quantitative toxicological data, details of experimental methodologies from pivotal studies, and an elucidation of the molecular signaling pathways affected by these components. All quantitative data are presented in standardized tables for clarity and comparative analysis. Key biological pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate understanding of the complex interactions.

## Introduction

The long-term safety of components in widely used consumer products is a subject of continuous scientific scrutiny. **Denoral** toothpaste contains active ingredients that have been extensively studied individually. This whitepaper aims to consolidate the toxicological data for these components to provide a comprehensive resource for researchers and professionals in drug development and toxicology. The primary active ingredients identified in **Denoral** formulations are Sodium Fluoride (or Sodium Monofluoro Phosphate as a fluoride source), Triclosan, and Potassium Nitrate.[1][2][3][4] This guide will address the toxicological profile of each of these components separately.

## Toxicological Profile of Sodium Fluoride

Sodium Fluoride (NaF) is a common active ingredient in dental care products for its anti-caries properties. Its toxicological profile is well-characterized, with effects primarily related to the fluoride ion.

### Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Sodium Fluoride based on oral exposure.

Table 1: Acute and Chronic Toxicity of Sodium Fluoride (Oral)

Parameter	Species	Value	Reference
LD50	Rat	31 - 102 mg/kg b.w.	[4][5]
LD50	Mouse	26 - 94 mg/kg b.w.	[4][5]
Chronic LOAEL	Rat	4.3 - 7.6 mg/kg b.w./day	[4][5]
Developmental NOAEL	Rat	8.5 - 13.2 mg/kg b.w./day	[5]
Developmental NOAEL	Rabbit	13.7 mg/kg b.w./day	[5]
Maternal Toxicity NOAEL	Rat	18 mg/kg b.w./day (approx.)	[6]
Maternal Toxicity NOAEL	Rabbit	18 mg/kg b.w./day (approx.)	[6]
Human Adequate Intake (AI)	Human	0.05 mg/kg b.w./day	[4]
USEPA Reference Dose (RfD)	Human	0.06 mg/kg/day	[7]

## Experimental Protocols

### 2.2.1 Developmental Toxicity Study in Rats and Rabbits

- Objective: To evaluate the developmental toxicity of sodium fluoride.
- Methodology:
  - Species: Sprague-Dawley derived rats and New Zealand White rabbits.
  - Administration: Sodium fluoride was administered ad libitum in deionized/filtered drinking water.

- Dosage: Rats received 0, 50, 150, or 300 ppm NaF; Rabbits received 0, 100, 200, or 400 ppm NaF.
- Exposure Period: Gestation days 6 through 15 for rats and 6 through 19 for rabbits.
- Parameters Monitored: Maternal body weight, food and water consumption, clinical signs, implant status, fetal weight, sex, and morphological development.
- Reference: Heindel et al., 1996.[6]

### 2.2.2 Renal Inflammatory Response Study in Mice

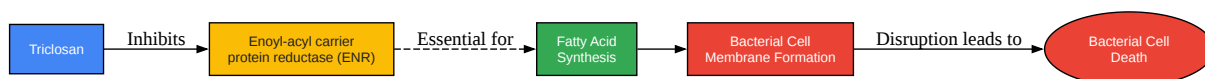
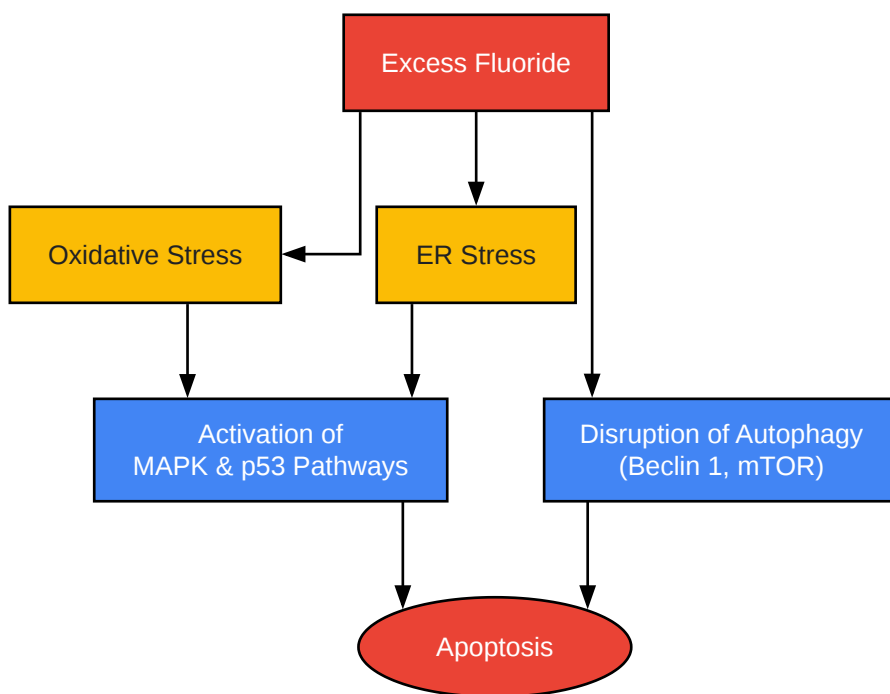
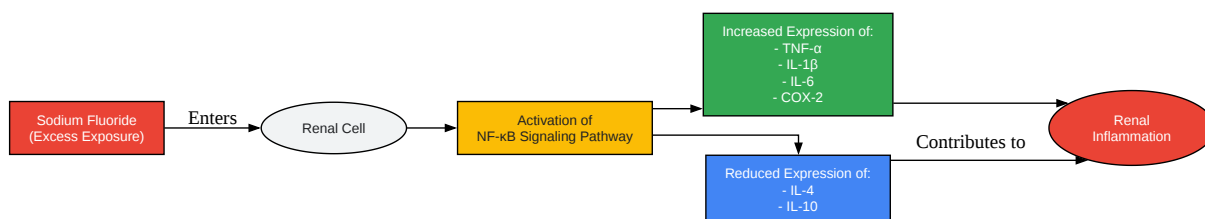
- Objective: To investigate the mechanism of sodium fluoride-induced renal inflammatory responses.
- Methodology:
  - Species: ICR mice.
  - Administration: Oral gavage.
  - Dosage: 0, 12, 24, and 48 mg/kg body weight for 42 days.
  - Parameters Monitored: Renal histopathological lesions, nitric oxide (NO) and prostaglandin E2 (PGE2) contents, inducible nitric oxide synthase (iNOS) activity, and mRNA and protein expression levels of various inflammatory and anti-inflammatory cytokines.
- Reference: A study on NaF-induced renal inflammatory responses in mice.[8]

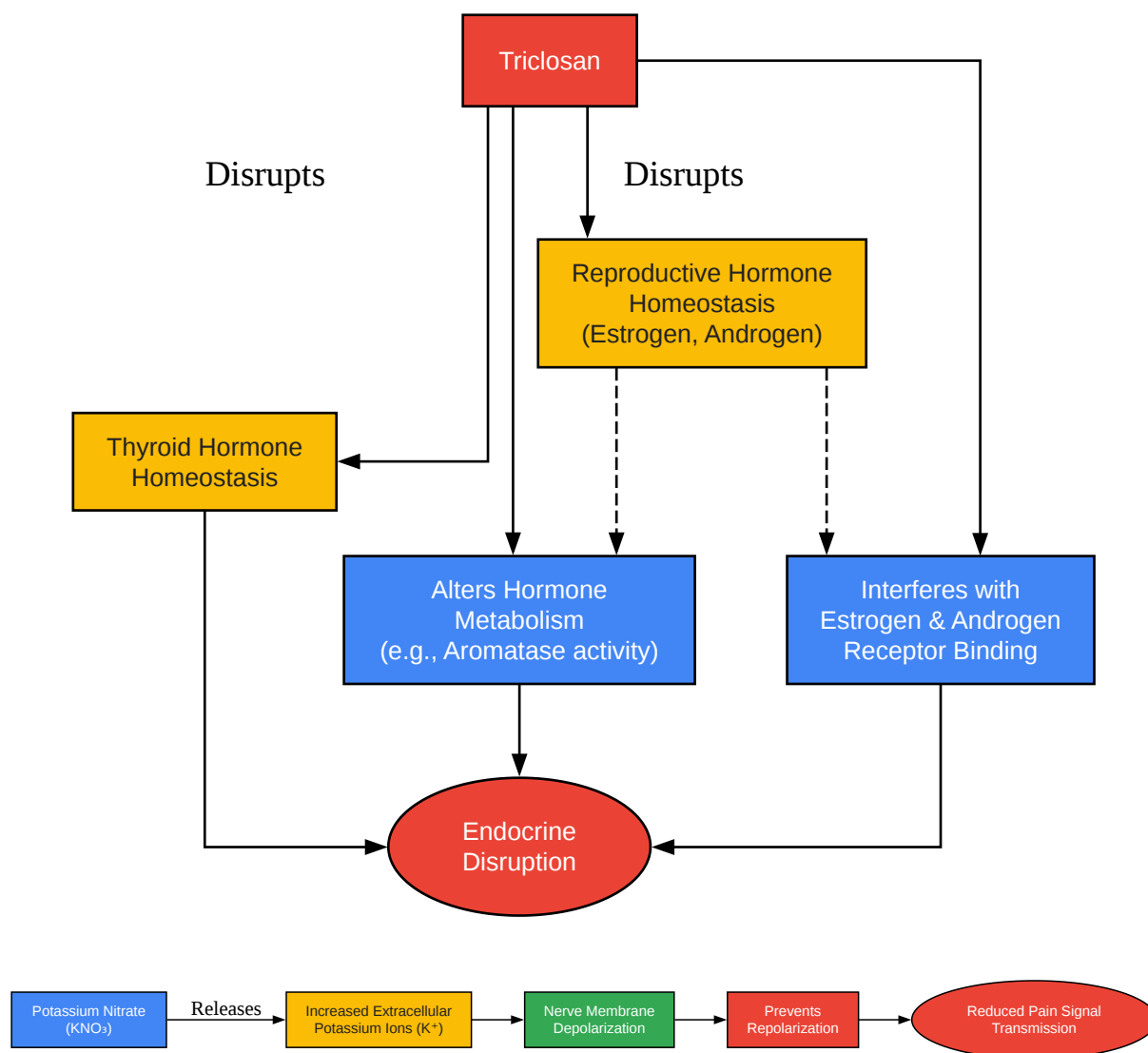
## Signaling Pathways

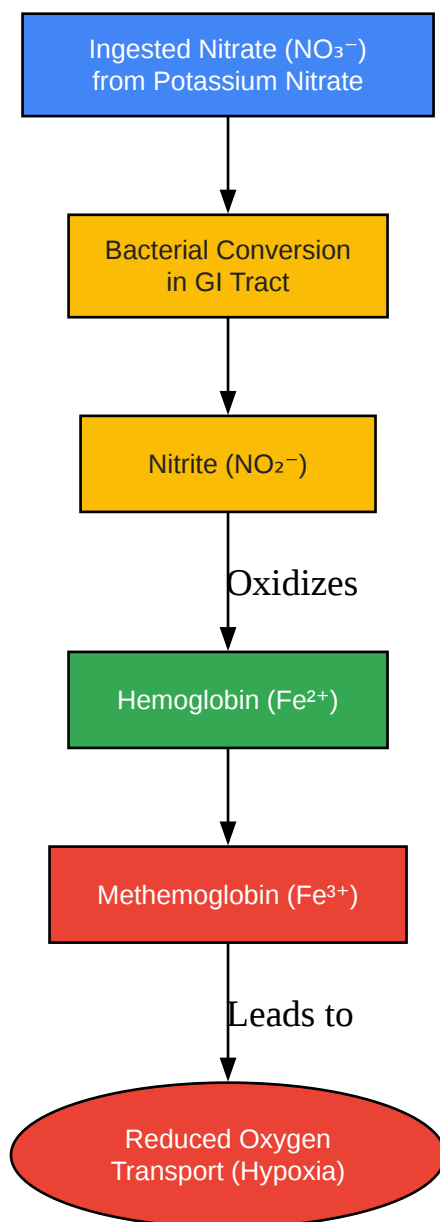
Excess fluoride exposure can induce cellular stress and toxicity through various signaling pathways.

### 2.3.1 Fluoride-Induced Inflammatory Signaling

Excess fluoride can activate the NF- $\kappa$ B signaling pathway, leading to an inflammatory response in renal tissues. This involves the increased expression of pro-inflammatory mediators.







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